N-[(1R,3S)-3-cyanocyclopentyl]-3-[(pyrrolidine-2-carbonylamino)methyl]piperidine-1-carboxamide
Description
N-[(1R,3S)-3-cyanocyclopentyl]-3-[(pyrrolidine-2-carbonylamino)methyl]piperidine-1-carboxamide is a highly specialized compound with a fascinating structure. This compound is characterized by a combination of a cyanocyclopentyl ring and a piperidine-carboxamide backbone, which imparts unique physicochemical properties. Due to its complex nature, it finds applications in various fields, including medicinal chemistry, pharmacology, and material science.
Properties
IUPAC Name |
N-[(1R,3S)-3-cyanocyclopentyl]-3-[(pyrrolidine-2-carbonylamino)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c19-10-13-5-6-15(9-13)22-18(25)23-8-2-3-14(12-23)11-21-17(24)16-4-1-7-20-16/h13-16,20H,1-9,11-12H2,(H,21,24)(H,22,25)/t13-,14?,15+,16?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSZXGIHOSOPGP-JWMHWRSXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2CCCN(C2)C(=O)NC3CCC(C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(NC1)C(=O)NCC2CCCN(C2)C(=O)N[C@@H]3CC[C@@H](C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,3S)-3-cyanocyclopentyl]-3-[(pyrrolidine-2-carbonylamino)methyl]piperidine-1-carboxamide can be achieved through a multi-step synthetic process. Here is a general outline of one of the possible synthetic routes:
Starting Materials: : Begin with commercially available precursors such as cyclopentylamine, piperidine, and pyrrolidine.
Formation of Cyanocyclopentyl Intermediate: : React cyclopentylamine with a cyanation reagent like cyanogen bromide under controlled conditions to form the cyanocyclopentyl intermediate.
Piperidine Functionalization: : Functionalize piperidine through an N-alkylation reaction using an appropriate alkyl halide to obtain an intermediate N-substituted piperidine.
Amide Bond Formation: : Couple the cyanocyclopentyl intermediate with the N-substituted piperidine using an amide coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base to form the desired compound.
Final Purification: : Purify the product through techniques like column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: For industrial-scale production, the synthetic route may involve optimizing reaction conditions for better yields and scalability. Techniques such as flow chemistry, high-pressure reactors, and automation may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-[(1R,3S)-3-cyanocyclopentyl]-3-[(pyrrolidine-2-carbonylamino)methyl]piperidine-1-carboxamide undergoes several chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to form oxo-derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: : The cyanocyclopentyl and piperidine rings can undergo nucleophilic or electrophilic substitution reactions.
Oxidation: : Oxidizing agents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) are commonly used.
Reduction: : Reducing agents like LiAlH4 (Lithium aluminum hydride) or NaBH4 (Sodium borohydride) can be utilized.
Substitution: : Conditions vary depending on the substituent, but can involve reagents like halogenating agents or nucleophiles.
Major Products Formed: The products of these reactions include various derivatives that maintain the core structure but with modified functional groups, such as hydroxylated, aminated, or halogenated compounds.
Scientific Research Applications
N-[(1R,3S)-3-cyanocyclopentyl]-3-[(pyrrolidine-2-carbonylamino)methyl]piperidine-1-carboxamide finds diverse applications across multiple scientific fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential as a biochemical probe in receptor-ligand interactions.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: : Used in material science for the development of novel polymers and as a catalyst in certain industrial processes.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism by which N-[(1R,3S)-3-cyanocyclopentyl]-3-[(pyrrolidine-2-carbonylamino)methyl]piperidine-1-carboxamide exerts its effects is subject to ongoing research. it is believed to interact with specific molecular targets, such as G-protein-coupled receptors (GPCRs) or ion channels, modulating intracellular signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds: N-[(1R,3S)-3-cyanocyclopentyl]-3-[(pyrrolidine-2-carbonylamino)methyl]piperidine-1-carboxamide can be compared with other compounds featuring similar structural motifs, such as:
N-[(1S,3R)-3-cyanocyclopentyl]-3-[(piperidine-2-carbonylamino)methyl]pyrrolidine-1-carboxamide
N-[(1R,3S)-3-cyanocyclohexyl]-3-[(pyrrolidine-2-carbonylamino)methyl]piperidine-1-carboxamide
Uniqueness: What sets this compound apart is its distinct combination of structural features, which confer specific physicochemical properties and biological activities that are not readily observed in its analogs.
So that’s the deep dive! Any of those sections spark more curiosity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
